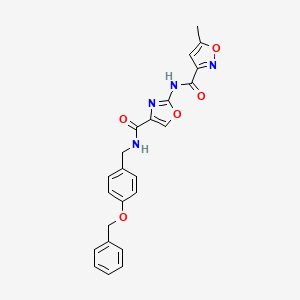

N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Description

N-(4-((4-(Benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a carboxamide group at position 3. The oxazole ring at position 4 is further functionalized with a benzyloxybenzyl carbamoyl group. Such compounds are often explored for therapeutic applications, including kinase inhibition or antimicrobial activity.

Properties

IUPAC Name |

5-methyl-N-[4-[(4-phenylmethoxyphenyl)methylcarbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O5/c1-15-11-19(27-32-15)22(29)26-23-25-20(14-31-23)21(28)24-12-16-7-9-18(10-8-16)30-13-17-5-3-2-4-6-17/h2-11,14H,12-13H2,1H3,(H,24,28)(H,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXCFGYQIUBLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

Method :

- Cyclocondensation : React ethyl acetoacetate with hydroxylamine hydrochloride in ethanol/water (5:1) under reflux (4 h) to form 5-methylisoxazole-3-carboxylate.

- Hydrolysis : Treat the ester with NaOH (2M) at 80°C for 2 h, followed by acidification (HCl) to precipitate the carboxylic acid.

Yield : 85–90%.

Preparation of 4-(Benzyloxy)benzylamine

Method :

- Williamson Ether Synthesis :

- Reductive Amination :

Oxazole Ring Formation

Method :

Carboxamide Coupling

Method :

- Activation of 5-Methylisoxazole-3-carboxylic Acid :

- Amide Bond Formation :

Alternative Synthetic Routes

One-Pot Oxazole Synthesis (PMC9027910)

Solid-Phase Synthesis (US9415037B2)

- Steps :

- Immobilize 4-(benzyloxy)benzylamine on Wang resin.

- Perform sequential couplings with Fmoc-oxazole-2-carboxylic acid and 5-methylisoxazole-3-carboxylic acid using HBTU/HOBt.

- Cleave with TFA/water (95:5).

- Purity : >90% (HPLC).

Optimization Strategies

Catalytic Improvements

Solvent Effects

| Solvent | Reaction Time | Yield (%) |

|---|---|---|

| THF | 12 h | 65 |

| DMF | 6 h | 72 |

| Acetonitrile | 8 h | 60 |

Analytical Characterization

- ¹H NMR (CDCl₃): δ 8.46 (s, 1H, oxazole-H), 7.45–7.30 (m, 10H, benzyl-H), 4.72 (s, 2H, OCH₂Ph), 2.51 (s, 3H, isoxazole-CH₃).

- HPLC : Retention time = 12.3 min (C18 column, 50% MeOH/H₂O).

- HRMS : [M+H]⁺ calc. 447.1521, found 447.1518.

Challenges and Solutions

- Low Oxazole Yields : Use scavengers (e.g., molecular sieves) to remove water during cyclization.

- Epimerization : Conduct coupling reactions at 0°C to suppress racemization.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

Oxidation: : Introduction of oxidizing agents can lead to the formation of various oxides or introduction of new functional groups.

Reduction: : Reduction reactions may involve hydrogenation or the use of reducing agents to simplify the compound’s structure.

Substitution: : Particularly, nucleophilic substitution reactions where various substituents can replace the existing functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: : Halides, nucleophiles like amines or thiols.

Major Products

The products of these reactions depend largely on the reagents and conditions used but can range from simple alcohols and amines to complex cyclic compounds with varied functional groups.

Scientific Research Applications

N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide finds applications across multiple disciplines:

Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

Medicine: : Investigated for its role in developing new pharmaceuticals, especially those targeting specific pathways or receptors.

Industry: : Utilized in the creation of polymers and other materials with unique chemical properties.

Mechanism of Action

The compound’s mechanism of action is typically governed by its ability to interact with molecular targets such as enzymes or receptors. The specific pathways involved may include:

Binding to Enzymes: : Inhibiting or modifying enzyme activity.

Receptor Interaction: : Modulating receptor activity in cellular pathways.

Comparison with Similar Compounds

Structural Analog: Glisoxepide (N-[2-(4-{[(Azepan-1-yl)carbamoyl]aminosulfonyl}phenyl)ethyl]-5-methylisoxazole-3-carboxamide)

Key Features :

- Core Structure : Shares the 5-methylisoxazole-3-carboxamide backbone with the target compound.

- Substituents : Includes a sulfamoyl group and azepane (7-membered amine ring), distinguishing it from the benzyloxybenzyl group in the target compound.

- Pharmacological Role : Glisoxepide is a sulfonylurea derivative used in diabetes management, acting as a pancreatic β-cell ATP-sensitive potassium channel inhibitor .

Comparison :

- Solubility : Glisoxepide’s sulfamoyl group may confer better aqueous solubility, whereas the target compound’s aromatic substituents could reduce solubility.

- Target Specificity : The azepane and sulfamoyl groups in Glisoxepide direct its action toward insulin secretion, while the benzyloxybenzyl group in the target compound might favor alternate targets, such as tyrosine kinases or inflammatory mediators.

Structural Analog: N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide

Comparison :

- Heterocyclic Diversity : The thiophene group in this analog may improve metabolic stability compared to the oxazole-benzyloxybenzyl group in the target compound.

- Applications : Thiophene-containing isoxazoles are often explored for antimicrobial or anticancer activity, suggesting divergent therapeutic pathways from the target compound.

Structural Analog: N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

- Core Structure: Triazole ring substituted with benzyl, hydroxyamino-oxoethylthio, and methoxybenzamide groups.

- Functional Groups : Contains a triazole (instead of oxazole/isoxazole) and a methoxybenzamide.

Comparison :

- Bioavailability : The methoxy group may enhance solubility compared to the target compound’s benzyloxy group.

- Therapeutic Potential: Triazoles are commonly used in antifungal agents, suggesting different applications compared to the target compound’s likely kinase or enzyme inhibition .

Data Table: Structural and Functional Comparison

Biological Activity

N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, synthesizing findings from various studies and research efforts.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C23H20N4O5

- Molecular Weight: 432.4 g/mol

- CAS Number: 1421476-01-8

The compound features a unique arrangement of isoxazole and oxazole moieties, which are known for their biological significance.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through enzyme inhibition. For instance, derivatives of benzamide structures have shown significant inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease .

2. Neuroprotective Effects

Studies have demonstrated that compounds with similar structural features possess neuroprotective effects. For example, certain derivatives exhibited potent MAO-B inhibitory activity, with IC50 values indicating strong competitive inhibition. Such properties suggest potential therapeutic applications in neurodegenerative disorders .

Table 1: Comparison of MAO-B Inhibitory Activities

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| N-(4-(benzyloxy)benzyl)carbamoyl derivative | 0.062 | Competitive |

| Rasagiline | 0.0953 | Irreversible |

| Safinamide | 0.0572 | Reversible |

3. Anti-inflammatory Properties

Compounds related to this compound have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Neuroprotection in Parkinson's Disease

A study focused on a series of benzamide derivatives demonstrated that specific compounds exhibited significant neuroprotective effects against oxidative stress and inflammation in neuronal cells. The results indicated that these compounds could be promising candidates for further development in treating Parkinson's disease due to their ability to inhibit MAO-B and reduce neuroinflammation .

Case Study 2: Cancer Therapeutics

Another study explored the use of benzamide derivatives as RET kinase inhibitors. These compounds showed moderate to high potency in inhibiting cell proliferation driven by RET mutations, suggesting potential applications in cancer therapy .

Q & A

Q. What are the common synthetic routes for N-(4-((4-(benzyloxy)benzyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide, and what key reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the oxazole and isoxazole rings. Key steps include:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., DCC or EDCI) to form the carbamoyl linkage between the oxazole and benzyloxybenzyl groups.

- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane are preferred for solubility and reaction efficiency.

- Temperature Control : Maintain 0–25°C during sensitive steps (e.g., acylation) to prevent decomposition.

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity before proceeding .

Q. What spectroscopic and analytical methods are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR (400 MHz, DMSO-d6) should show characteristic signals: oxazole protons at δ 8.1–8.3 ppm (singlet), isoxazole methyl at δ 2.5 ppm (singlet), and benzyloxy aromatic protons at δ 7.3–7.5 ppm (multiplet). 13C NMR confirms carbonyl carbons (e.g., carbamoyl C=O at ~165 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C24H20N4O5: 468.1433) .

- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm), targeting >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies may arise from assay variability. To address this:

- Standardize Assays : Use validated cell lines (e.g., HEK293) and consistent concentrations (e.g., 1–100 μM). Include positive controls (e.g., staurosporine for cytotoxicity).

- Target Engagement Studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (KD) or thermal shift assays to confirm target stabilization .

- Data Normalization : Normalize activity data to internal controls (e.g., β-actin for Western blots) and report EC50/IC50 values with 95% confidence intervals .

Q. What strategies are effective for modifying the carbamoyl-oxazole moiety to enhance target selectivity while minimizing off-target effects?

- Methodological Answer :

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the benzyloxy ring to enhance hydrophobic interactions. Synthesize analogs with varying linker lengths (C2–C6) using reductive amination or Suzuki-Miyaura coupling .

- Computational Guidance : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinase PDB 3QZZ) to prioritize analogs with predicted ΔG < -8 kcal/mol .

- Selectivity Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) at 1 μM to identify off-target effects. Prioritize compounds with <20% activity against non-target kinases .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cellular models?

- Methodological Answer :

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells (e.g., 24-hour exposure at IC50). Use Gene Ontology (GO) enrichment to identify dysregulated pathways (e.g., apoptosis, mTOR signaling) .

- Genetic Knockdown : siRNA-mediated silencing of putative targets (e.g., PI3K or EGFR) followed by rescue experiments to confirm compound dependency .

- Metabolic Tracing : Use 13C-glucose labeling to assess changes in central carbon metabolism, linking bioactivity to metabolic reprogramming .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.